N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Description

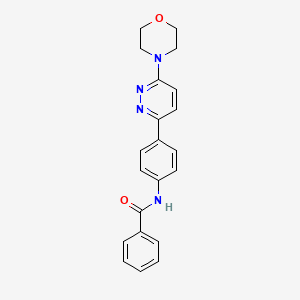

N-(4-(6-Morpholinopyridazin-3-yl)phenyl)benzamide is a benzamide derivative featuring a phenyl group substituted at the para position with a 6-morpholinopyridazine moiety. This structure combines a benzamide core—a common scaffold in medicinal chemistry—with a bicyclic heterocyclic system (morpholinopyridazine).

Properties

IUPAC Name |

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2/c26-21(17-4-2-1-3-5-17)22-18-8-6-16(7-9-18)19-10-11-20(24-23-19)25-12-14-27-15-13-25/h1-11H,12-15H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOBCDWDTMJLDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the pyridazine ring through a cyclization reaction, followed by the introduction of the morpholine ring via nucleophilic substitution. The final step involves coupling the pyridazine-morpholine intermediate with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antiproliferative and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Functional Group Analysis

Target Compound :

- Core : Benzamide.

- Substituent: 4-(6-Morpholinopyridazin-3-yl)phenyl.

- Pyridazine (six-membered diazine) offers planar geometry for target binding.

Analogous Compounds :

Sulfamoyl-Substituted Benzamides (e.g., N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide derivatives, 3a–g): Substituent: Sulfamoyl group at the para position. Key Features: Sulfonamide groups improve metabolic stability and binding to enzymes (e.g., carbonic anhydrase) via sulfonamide-Zn²⁺ interactions . Comparison: Unlike the target compound, these derivatives lack a fused heterocyclic system, reducing conformational rigidity.

Alkoxy-Substituted Benzamides (e.g., N-[(2S)-3-(4-butoxyphenyl)-1-oxopropan-2-yl]benzamide derivatives, 9–12): Substituent: Alkoxy chains (butoxy, pentyloxy, hexyloxy). Key Features: Lipophilic alkoxy groups enhance membrane permeability but may reduce aqueous solubility .

Heterocyclic-Substituted Benzamides (e.g., N-(4-(2-aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride, 4a–6b): Substituent: Furan, thiophene, or pyridine rings. Key Features: Aromatic heterocycles modulate electronic properties and target affinity (e.g., anti-LSD1 activity in 4a–6b ).

Physicochemical and Pharmacological Properties

Key Observations :

- The target compound’s predicted LogP (~2.1) suggests moderate lipophilicity, intermediate between sulfamoyl (~1.8–2.5) and alkoxy derivatives (~3.5–4.2).

- Heterocyclic derivatives (e.g., 4a–6b ) demonstrate sub-micromolar anti-LSD1 activity, implying that the target’s pyridazine-morpholine system could be optimized for similar epigenetic targets .

Biological Activity

N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide belongs to the class of benzanilides, characterized by an anilide group. Its chemical structure can be represented as:

This compound features a morpholine ring linked to a pyridazine moiety, which is significant for its biological interactions.

The biological activity of N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide primarily involves the inhibition of specific enzymes and receptors, particularly tyrosine kinases. These kinases are crucial in regulating various cellular processes, including:

- Cell Proliferation : The compound has been shown to suppress cell growth by inhibiting pathways essential for cancer cell survival.

- Apoptosis Induction : It promotes apoptosis in cancer cells, a critical mechanism for eliminating malignant cells.

- Signal Transduction Modulation : By interacting with molecular targets, it modulates signaling pathways that affect cell adhesion and motility.

Cytotoxicity Studies

Research has demonstrated that N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide exhibits significant cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 5 to 15 μM across different cell lines, indicating potent anti-cancer activity.

Case Study: Apoptosis Induction

In a study assessing the apoptotic effects of the compound on HepG2 cells, flow cytometry revealed that treatment with N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide significantly increased early apoptosis markers from 0.29% to 19.61%, demonstrating its potential as an apoptosis inducer in liver cancer cells .

Comparative Biological Activity

To understand the relative effectiveness of N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, it is useful to compare it with other known compounds in similar studies:

| Compound | IC50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide | 5 - 15 | HepG2, MCF-7 | Apoptosis induction |

| Doxorubicin | 0.5 - 1.5 | HepG2 | DNA intercalation |

| Cisplatin | 10 - 20 | A549 | DNA cross-linking |

Research Applications

N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several applications in scientific research:

- Medicinal Chemistry : Its role as a potential therapeutic agent for cancer treatment is being explored.

- Biological Research : It serves as a tool for studying cellular processes and signaling pathways.

- Materials Science : The compound's unique properties make it suitable for developing advanced materials.

Q & A

What are the recommended synthetic routes for N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, and how can reaction conditions be optimized for yield and purity?

Basic Research Question

The synthesis typically involves multi-step organic reactions, such as Suzuki-Miyaura coupling for pyridazine ring formation and amide bond formation via carbodiimide-mediated coupling . Key parameters include:

- Temperature control : Pyridazine coupling often requires 80–100°C in a toluene/ethanol mixture with Pd(PPh₃)₄ as a catalyst .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance amide bond formation efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization improves purity (>95%) .

Advanced Research Question

To optimize yields (>70%), consider:

- Catalyst screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ for pyridazine coupling efficiency .

- Reaction monitoring : Use HPLC to track intermediates and minimize side products .

- Scale-up challenges : Adjust solvent ratios (e.g., toluene:ethanol from 3:1 to 4:1) to prevent precipitation during large-scale synthesis .

How can researchers characterize the structural integrity of N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, and what analytical techniques are critical for confirming its purity?

Basic Research Question

Standard characterization includes:

- NMR spectroscopy : ¹H/¹³C NMR to verify pyridazine (δ 8.2–8.5 ppm) and benzamide (δ 7.5–7.8 ppm) moieties .

- Mass spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 431.18) .

Advanced Research Question

For resolving structural ambiguities:

- X-ray crystallography : Determine crystal packing and hydrogen-bonding patterns of the morpholine ring .

- 2D NMR (COSY, NOESY) : Map spatial proximity between pyridazine C-H and benzamide protons .

- Elemental analysis : Ensure <0.5% deviation from theoretical C/H/N values to confirm stoichiometry .

What strategies are effective in elucidating the biological targets of this compound, particularly in neurological or oncological contexts?

Basic Research Question

Initial screening approaches:

- Kinase inhibition assays : Test against a panel of 50+ kinases (e.g., EGFR, BRAF) using ADP-Glo™ assays .

- Cellular viability assays : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa) via MTT .

Advanced Research Question

Mechanistic studies require:

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD) to purified targets like PI3Kγ .

- CRISPR-Cas9 knockouts : Validate target specificity by comparing IC₅₀ in wild-type vs. gene-edited cells .

- Molecular docking : Use Schrödinger Suite to model interactions with kinase ATP-binding pockets .

How should contradictory data regarding the compound's stability under different pH conditions be analyzed and resolved?

Advanced Research Question

Contradictions in stability profiles (e.g., degradation at pH <3 vs. pH 7.4) can be addressed by:

- Forced degradation studies : Expose the compound to 0.1M HCl (pH 1) and PBS (pH 7.4) at 37°C for 24 hours, then quantify degradation via LC-MS .

- Kinetic modeling : Calculate t90 (time to 10% degradation) using Arrhenius equations to predict shelf-life .

- Excipient screening : Test stabilizers (e.g., cyclodextrins) in acidic buffers to inhibit hydrolysis of the morpholine ring .

What in vitro and in vivo models are appropriate for assessing the compound's pharmacokinetic properties?

Basic Research Question

Preliminary ADME profiling:

- Caco-2 permeability : Measure Papp >1 × 10⁻⁶ cm/s to predict oral bioavailability .

- Microsomal stability : Incubate with liver microsomes (human/rat) to calculate half-life (t½ >30 min preferred) .

Advanced Research Question

For translational studies:

- Tissue distribution in rodents : Use LC-MS/MS to quantify compound levels in brain, liver, and plasma after IV/oral dosing .

- CYP inhibition assays : Screen against CYP3A4 and CYP2D6 to assess drug-drug interaction risks .

- Metabolite identification : Detect phase I/II metabolites (e.g., hydroxylated pyridazine) via high-resolution MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.